2'-Deoxy-xanthosine-5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-xanthosine-5’-monophosphate is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of xanthosine monophosphate, where the ribose sugar is replaced by deoxyribose. This compound is significant in the study of nucleotide metabolism and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-xanthosine-5’-monophosphate typically involves the deamination of deoxyadenosine monophosphate (dAMP). This process can be catalyzed by enzymes such as deoxyribonucleoside triphosphate pyrophosphohydrolase, which hydrolyzes dAMP to produce 2’-Deoxy-xanthosine-5’-monophosphate .
Industrial Production Methods: Industrial production of deoxynucleoside monophosphates, including 2’-Deoxy-xanthosine-5’-monophosphate, often involves biotechnological approaches. For example, recombinant enzymes from microorganisms like Escherichia coli can be used in a one-pot reaction system to produce these compounds efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Deoxy-xanthosine-5’-monophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthine derivatives.
Deamination: This reaction converts adenine derivatives into xanthine derivatives.
Hydrolysis: Enzymatic hydrolysis can convert it into its respective nucleoside and phosphate.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Deaminating Agents: Nitrous acid or specific deaminase enzymes.
Hydrolytic Enzymes: Nucleotidases and phosphatases.
Major Products:
Oxidation: Xanthine derivatives.
Deamination: Xanthosine.
Hydrolysis: Deoxyribose and phosphate.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-xanthosine-5’-monophosphate has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to understand nucleotide metabolism.
Biology: Helps in studying DNA repair mechanisms and the role of noncanonical nucleotides in genetic integrity.
Medicine: Investigated for its potential role in antiviral therapies and as a biomarker for certain metabolic disorders.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 2’-Deoxy-xanthosine-5’-monophosphate involves its incorporation into DNA and RNA, where it can cause mutations due to its structural similarity to other nucleotides. It is recognized and hydrolyzed by house-cleaning enzymes like inosine triphosphate pyrophosphatases, which prevent its accumulation and potential mutagenic effects .
Molecular Targets and Pathways:
DNA and RNA Polymerases: Incorporate the compound into nucleic acids.
House-Cleaning Enzymes: Hydrolyze the compound to prevent genetic mutations.
Metabolic Pathways: Involved in purine metabolism and nucleotide salvage pathways.
Vergleich Mit ähnlichen Verbindungen
Deoxyinosine Monophosphate (dIMP): Another deaminated nucleotide analog.
Xanthosine Monophosphate (XMP): The ribose counterpart of 2’-Deoxy-xanthosine-5’-monophosphate.
Deoxyuridine Monophosphate (dUMP): A deaminated pyrimidine nucleotide.
Uniqueness: 2’-Deoxy-xanthosine-5’-monophosphate is unique due to its specific role in deoxyribonucleotide metabolism and its potential to cause mutations if not properly regulated. Its structural similarity to other nucleotides makes it a valuable tool in studying nucleotide metabolism and genetic integrity .
Eigenschaften
CAS-Nummer |
5187-90-6 |
---|---|
Molekularformel |
C10H13N4O8P |
Molekulargewicht |
348.21 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8P/c15-4-1-6(22-5(4)2-21-23(18,19)20)14-3-11-7-8(14)12-10(17)13-9(7)16/h3-6,15H,1-2H2,(H2,18,19,20)(H2,12,13,16,17)/t4-,5+,6+/m0/s1 |
InChI-Schlüssel |
RTWWRSBEQVIVBY-KVQBGUIXSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.